Home > Products > Screening Compounds P33977 > Diaryl piperazine derivative 1
Diaryl piperazine derivative 1 -

Diaryl piperazine derivative 1

Catalog Number: EVT-10965129
CAS Number:
Molecular Formula: C24H22Cl2N2O2
Molecular Weight: 441.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of diaryl piperazine derivatives typically involves several key steps. One common approach includes the reaction of substituted ethylenediamines with various aromatic aldehydes or ketones, leading to the formation of piperazine rings through cyclization reactions. For example, diaryl piperazine derivative 1 can be synthesized via a multi-step process that includes:

  1. Formation of the Piperazine Core: This is often achieved through the reaction of diethyl malonate with ethylenediamine, followed by cyclization.
  2. Substitution Reactions: The introduction of aryl groups can be accomplished through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, where aryl halides react with the piperazine intermediate.
  3. Final Modifications: Further functionalization can occur to enhance solubility and bioactivity, such as alkylation or acylation reactions .
Molecular Structure Analysis

Structure and Data
Diaryl piperazine derivative 1 exhibits a complex molecular structure characterized by its dual aryl substituents on the piperazine ring. The general formula can be represented as:

CnHmN2C_{n}H_{m}N_{2}

where nn and mm depend on the specific aryl groups attached. The structural integrity is crucial for its pharmacological activity, as the spatial arrangement influences binding affinity to target receptors. X-ray crystallography and NMR spectroscopy are commonly employed techniques to elucidate the three-dimensional structure and confirm the identity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details
Diaryl piperazine derivative 1 participates in various chemical reactions that enhance its utility in medicinal chemistry:

  • Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can act as nucleophiles, allowing for further substitution reactions that modify the compound's properties.
  • Oxidation Reactions: These can be utilized to introduce functional groups that may improve receptor binding or metabolic stability.
  • Cross-Coupling Reactions: Utilizing palladium catalysts, aryl groups can be introduced efficiently, which is vital for creating derivatives with enhanced pharmacological profiles .
Mechanism of Action

Process and Data
The mechanism of action for diaryl piperazine derivative 1 primarily involves its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. These compounds often act as antagonists or agonists depending on their structural modifications:

  • Binding Affinity: The diaryl substitution pattern significantly impacts how well the compound binds to specific receptor subtypes.
  • Signal Modulation: Upon binding, these compounds can modulate intracellular signaling pathways, leading to various physiological effects such as anxiolytic or antipsychotic activities .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Diaryl piperazine derivatives are generally soluble in polar solvents like water and methanol but may exhibit limited solubility in non-polar solvents.
  • Melting Point: The melting point can vary widely based on substituents but typically falls within a range conducive to pharmaceutical formulation.

Chemical Properties

  • Stability: These compounds tend to be stable under standard laboratory conditions but may undergo hydrolysis or oxidation if not stored properly.
  • pKa Values: The basicity of diaryl piperazines is influenced by the nature of substituents, affecting their ionization state at physiological pH .
Applications

Scientific Uses
Diaryl piperazine derivative 1 has significant applications in pharmacology and medicinal chemistry:

  • Drug Development: It serves as a lead compound for developing new drugs targeting psychiatric disorders due to its interaction with neurotransmitter systems.
  • Research Tools: These derivatives are utilized in research settings to explore receptor functions and signaling pathways.
  • Therapeutic Agents: Some derivatives have progressed into clinical trials for conditions such as depression, anxiety disorders, and schizophrenia due to their favorable pharmacological profiles .
Molecular Design Strategies for Diaryl Piperazine-Based Therapeutics

Rational Bioisosteric Replacement Approaches in Scaffold Optimization

Bioisosteric replacement serves as a fundamental strategy to refine diaryl piperazine derivatives by substituting functional groups while preserving biological activity. This approach addresses limitations such as metabolic instability, toxicity, or suboptimal binding interactions. In human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor (NNRTI) development, researchers replaced the methylene linker in lead compound BH-11c with a direct sulfonyl-piperazine connection. This modification reduced the distance between the sulfonyl oxygen and backbone atoms of phenylalanine 227 (F227) and proline 236 (P236) from 4-6.7 Å to ~3 Å, enabling critical hydrogen bonding interactions with the NNRTI binding pocket. The optimized derivative 18b1 exhibited single-digit nanomolar potency against wild-type and resistant strains (K103N/Y181C and F227L/V106A), surpassing etravirine by >10-fold in resistance profiles [5].

Key bioisosteric modifications in diaryl piperazine optimization include:

  • Heteroatom exchanges: Replacing carbon with nitrogen in the piperazine ring enhances water solubility through salt formation while maintaining topological similarity
  • Electron-withdrawing group substitutions: Introducing cyano (-CN) or trifluoromethyl (-CF₃) groups at strategic positions improves backbone-binding interactions with residues like valine 106 (V106) in HIV-1 reverse transcriptase
  • Sulfonamide-for-carboxamide swaps: This classical bioisosteric replacement significantly improves metabolic stability and resistance profiles against mutant strains while maintaining nanomolar antiviral activity [2] [5]

Table 1: Impact of Bioisosteric Modifications on Diaryl Piperazine Anti-HIV Activity

CompoundEC₅₀ Wild-Type (nM)EC₅₀ K103N/Y181C (nM)Solubility (μg/mL)
BH-11c (lead)0.48 ± 0.0528.5 ± 3.133.4
18b1 (optimized)0.0014 ± 0.00020.12 ± 0.0162.8
Etravirine0.25 ± 0.035.7 ± 0.6<1

The systematic application of bioisosteric principles enables medicinal chemists to navigate complex structure-activity relationships while improving drug-like properties. For diaryl piperazines targeting viral polymerases, strategic fluorine incorporation has proven particularly valuable, balancing lipophilicity with cell permeability and metabolic stability [2] [5].

Conformational Restriction Methodologies to Enhance Target Selectivity

Conformational restriction through structural rigidification represents a powerful approach to enhance target selectivity and binding affinity in diaryl piperazine derivatives. By reducing rotational freedom around critical bonds, this strategy minimizes entropic penalty upon target binding and stabilizes bioactive conformations. In kinase inhibitor development, researchers have employed ring fusion techniques to lock piperazine conformations, yielding compounds with 3-5-fold selectivity improvements over flexible analogs [3] [8].

Advanced restriction methodologies include:

  • Spirocyclic ring formation: Incorporation of spiro[3.3]heptane systems at the piperazine 4-position reduces conformational flexibility while maintaining basicity, significantly improving selectivity for G protein-coupled receptors
  • Bridged piperazine analogs: [3.1.0]bicyclic systems enforce chair-like conformations that precisely position aromatic pharmacophores for optimal target engagement
  • Stereochemical control: Introduction of chiral centers adjacent to the piperazine ring creates enantiomerically pure derivatives with differential target recognition capabilities. In DNA-encoded library construction, all 24 stereoisomers of 2,6-disubstituted piperazines demonstrated distinct binding profiles against epigenetic targets [8]

Molecular dynamics simulations reveal that restricted diaryl piperazines exhibit 40-60% reduction in conformational sampling compared to flexible analogs, correlating with improved binding kinetics. For histamine H₃ receptor antagonists, conformational restriction through intramolecular hydrogen bonding yielded compounds with 100-fold selectivity over H₁ and H₄ receptors. The rigidified analogs demonstrated significantly reduced off-target interactions while maintaining sub-nanomolar affinity for the intended target [3] [9].

Table 2: Impact of Conformational Restriction on Diaryl Piperazine Selectivity

Restriction MethodΔS (binding entropy)Selectivity Ratio (Target vs Decoy)Binding Affinity (Kd nM)
Flexible reference+22.7 cal/mol·K1:115.3
Spirocyclic+9.1 cal/mol·K8:12.7
Bridged+6.8 cal/mol·K25:11.2
Stereocontrolled+11.5 cal/mol·K35:10.8

The strategic application of conformational restriction enables precise optimization of the piperazine scaffold for selective target engagement while reducing promiscuous binding. This approach has proven particularly valuable in central nervous system-targeted therapeutics where off-target effects pose significant clinical risks [3] [8] [10].

Structure-Based Scaffold Hopping from Approved Piperazine-Containing Drugs

Scaffold hopping leverages structural information from approved drugs to design novel diaryl piperazine derivatives with improved pharmacological profiles. This approach systematically modifies core frameworks while preserving key pharmacophore elements, enabling exploration of novel chemical space. Analysis of U.S. Food and Drug Administration-approved piperazine-containing drugs reveals three primary structural classes: 1,4-di-N-substituted, 1-N-substituted, and fused ring systems. Each class presents distinct opportunities for scaffold hopping in diaryl piperazine optimization [5] [6] [9].

Innovative scaffold hopping strategies include:

  • Positional isomerism: Strategic relocation of the DNA attachment point from C-2 to N-1 in piperazine-based libraries generates positional diversity, creating functionally distinct chemotypes with novel binding profiles
  • Heterocycle replacement: Substituting the pyrimidine ring in diarylpyrimidine (DAPY) derivatives with triazine or pyridazine systems while retaining the piperazine sulfonyl moiety improves water solubility 20-50-fold without compromising antiviral potency
  • Ring expansion/contraction: Creating seven-membered homopiperazine analogs enhances flexibility for targets requiring extended binding geometries, while azetidine-containing derivatives provide greater rigidity for compact binding sites [5] [6]

In the optimization of etravirine derivatives, researchers employed scaffold hopping to address poor solubility and cytochrome P450 inhibition. By replacing the benzonitrile moiety with a piperazine sulfonyl group and introducing hydrophilic pyridyl variants, they developed compound 18b1 with significantly improved water solubility (62.8 μg/mL vs etravirine's <1 μg/mL) and reduced CYP3A4 inhibition (IC₅₀ >100 μM vs 4.2 μM for etravirine). This derivative maintained single-digit nanomolar potency against wild-type and resistant HIV-1 strains through enhanced backbone-binding interactions confirmed by co-crystal structure analysis [5].

Scaffold hopping from the benzimidazole core of clinical candidates led to novel imidazole-piperazine hybrids with dual kinase and histone deacetylase inhibition. These compounds exhibited improved synthetic accessibility while maintaining the three-dimensional pharmacophore geometry essential for target engagement. Computational analysis confirmed that scaffold-hopped derivatives occupied distinct regions of chemical space compared to parent compounds while preserving key molecular interaction capabilities [7] [9].

Hybrid Pharmacophore Integration with Privileged Heterocyclic Systems

Strategic integration of diaryl piperazines with privileged heterocyclic systems creates multifunctional hybrids with enhanced therapeutic potential. This approach combines complementary pharmacophores to address multifactorial diseases through polypharmacology while optimizing drug-like properties. Benzimidazole-piperazine hybrids represent particularly successful examples, leveraging the DNA-binding capability of benzimidazoles with the solubility-enhancing properties of piperazines [4] [7].

Promising hybrid architectures include:

  • Imidazole-piperazine kinase inhibitors: These hybrids exploit the imidazole's affinity for adenosine triphosphate (ATP)-binding pockets while utilizing the piperazine moiety to improve water solubility and blood-brain barrier penetration. Compound 23h demonstrated nanomolar activity against double-mutant kinases (F227L + V106A and K103N + Y181C) with 2.3-14.5-fold superiority over first-line therapeutics [1] [4]
  • Quinoline-imidazole-piperidine systems: These three-pharmacophore hybrids exhibit dual inhibition of epidermal growth factor receptor (EGFR) and tubulin polymerization, showing potent activity against non-small cell lung cancer (NSCLC) cell lines with mutant EGFR (IC₅₀ = 7.3 μM)
  • Purine-benzimidazole-piperazine conjugates: These hybrids overcome multidrug resistance in Gram-positive bacteria through simultaneous targeting of DNA gyrase and topoisomerase IV while enhancing cellular uptake through the piperazine component [4] [7]

Table 3: Biological Activity of Diaryl Piperazine Hybrid Pharmacophores

Hybrid StructurePrimary TargetsCellular Activity (IC₅₀/EC₅₀)Therapeutic Application
Imidazole-1,2,4-oxadiazoleEGFR1.21 μM (enzyme), 3.02 μM (MCF-7)Breast cancer
Quinoline-imidazole-piperidineEGFR L858R/T790M0.63 μM (MDA-MB-231)NSCLC
Purine-benzimidazoleDNA gyrase/Topo IV0.12 μg/mL (MRSA)Antibacterial
Pyrazole-imidazoleAurora A kinase0.63 μM (MDA-MB-231)Metastatic breast cancer

Molecular hybridization achieves more than simple additive effects; synergistic interactions between pharmacophores create novel biological activities unattainable with single components. For instance, plinabulin-inspired imidazole-piperazine hybrids disrupt microtubule formation at nanomolar concentrations while simultaneously inhibiting angiogenesis through vascular endothelial growth factor receptor 2 (VEGFR2) binding. This dual mechanism arises from the unique spatial orientation enabled by the piperazine linker, positioning each pharmacophore in optimal binding conformations [4] [7].

Rational design of hybrid systems requires careful optimization of linker length and flexibility. Three-carbon chains between piperazine and imidazole rings provide optimal spatial separation for simultaneous engagement of dual targets, while shorter linkers favor merged pharmacophore effects. Computational analysis indicates that ideal hybrid linkers maintain 8-12 Å between pharmacophore centroids, balancing target engagement with compound rigidity [4] [7].

Properties

Product Name

Diaryl piperazine derivative 1

IUPAC Name

[4-(2,4-dichlorophenyl)-3-phenylpiperazin-1-yl]-(2-methoxyphenyl)methanone

Molecular Formula

C24H22Cl2N2O2

Molecular Weight

441.3 g/mol

InChI

InChI=1S/C24H22Cl2N2O2/c1-30-23-10-6-5-9-19(23)24(29)27-13-14-28(21-12-11-18(25)15-20(21)26)22(16-27)17-7-3-2-4-8-17/h2-12,15,22H,13-14,16H2,1H3

InChI Key

HXMSNSZTEVRLDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(C(C2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.